

Structure-activity relationship (SAR) studies of 2,4-Dibromothiazole analogs

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Compound of Interest

Compound Name: 2,4-Dibromothiazole

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Disubstituted Thiazole Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-disubstituted thiazole analogs, with a focus on derivatives that can be conceptually related to a **2,4-dibromothiazole** scaffold. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data from recent studies.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.^{[1][2]} Modifications at the C2 and C4 positions of the thiazole ring have been shown to significantly influence the potency and selectivity of these compounds. While specific SAR studies on **2,4-dibromothiazole** are limited, analysis of related 2,4-disubstituted and halogenated thiazole derivatives provides valuable insights into the structural requirements for various biological activities.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and enzymes involved in cancer cell proliferation and survival.

Data Presentation: Anticancer Activity of 2,4-Disubstituted Thiazole Analogs

Compound ID	Core Structure	R1 (at C2)	R2 (at C4)	Cancer Cell Line	IC50 (μM)	Reference
4c	2-hydrazinyl-thiazol-4(5H)-one	-NH-N=CH-Ph(4-OH, 3-N=N-Ph)	=O	MCF-7	2.57 ± 0.16	[3]
4a	2-hydrazinyl-thiazol-4(5H)-one	-NH-N=CH-Ph(4-OH)	=O	MCF-7	12.7 ± 0.77	[3]
4b	2-hydrazinyl-thiazol-4(5H)-one	-NH-N=CH-Ph(4-OH, 3-Br)	=O	MCF-7	31.5 ± 1.91	[3]
4c	2-hydrazinyl-thiazol-4(5H)-one	-NH-N=CH-Ph(4-OH, 3-N=N-Ph)	=O	HepG2	7.26 ± 0.44	[3]
4a	2-hydrazinyl-thiazol-4(5H)-one	-NH-N=CH-Ph(4-OH)	=O	HepG2	6.69 ± 0.41	[3]
4b	2-hydrazinyl-thiazol-4(5H)-one	-NH-N=CH-Ph(4-OH, 3-Br)	=O	HepG2	51.7 ± 3.13	[3]
4i	Thiazole-2-imine	Varies	Varies	SaOS-2	0.190 ± 0.045 μg/mL	[4]
3b	Thiazole	Varies	Varies	Leukemia HL-60(TB)	-	[5]

3e	Thiazole	Varies	Varies	Leukemia HL-60(TB)	-	[5]
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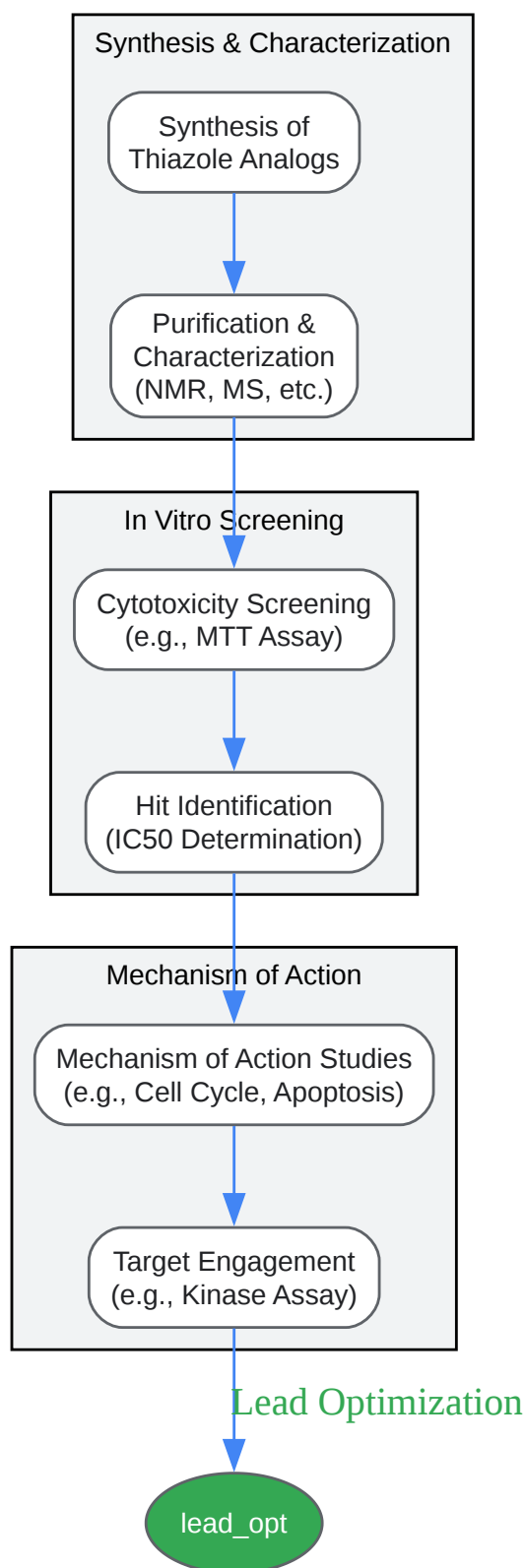
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for determining the in vitro cytotoxicity of thiazole analogs against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
- **Compound Treatment:** Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. After 24 hours, replace the medium with 100 μ L of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.[6]
- **MTT Addition:** Following the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
- **Formazan Solubilization:** Remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[6]

Visualization: Anticancer Screening Workflow



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Caption: A typical experimental workflow for the discovery and evaluation of novel anticancer thiazole analogs.

Antimicrobial Activity

Thiazole derivatives have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity of 2,4-Disubstituted Thiazole Analogs

Compound ID	R1 (at C2)	R2 (at C4)	Microorganism	MIC (µg/mL)	Reference
43a	-NH-R	4-bromophenyl	S. aureus	16.1 µM	[1]
43a	-NH-R	4-bromophenyl	E. coli	16.1 µM	[1]
L1	Varies	Varies	S. aureus ATCC 33591	128	[7]
L1	Varies	Varies	C. glabrata ATCC 15126	32	[7]
L3	Varies	Varies	C. glabrata ATCC 15126	64	[7]
Cu(L2)Cl ₂	Varies	Varies	C. glabrata ATCC 15126	64	[7]
Cu(L3)Cl ₂	Varies	Varies	C. glabrata ATCC 15126	64	[7]

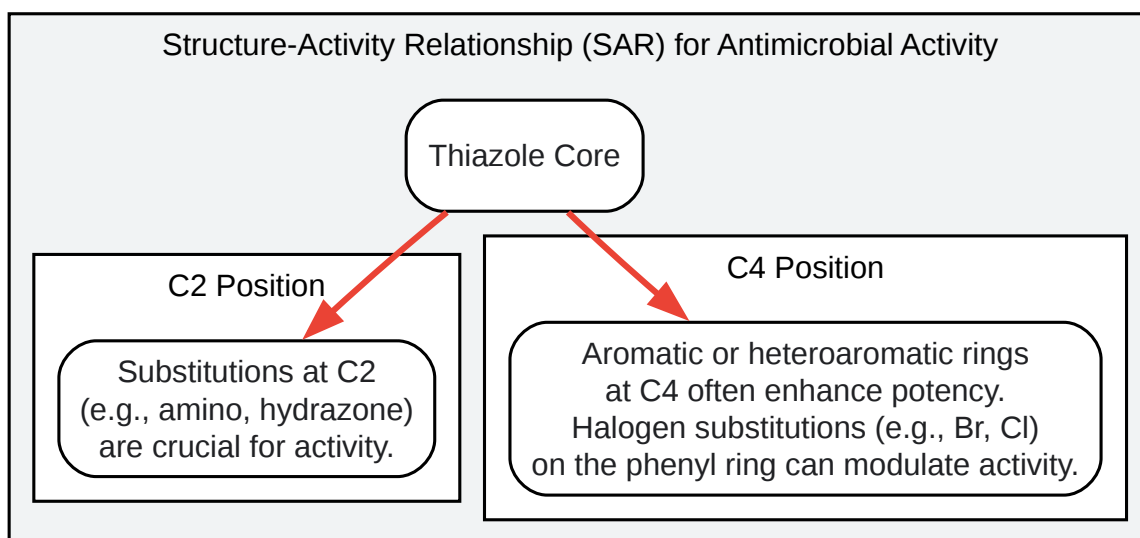
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of thiazole analogs against bacteria.

- Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5×10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Compound Dilution: Prepare serial twofold dilutions of the thiazole compounds in a 96-well microtiter plate containing the broth medium.
- Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualization: General SAR for Antimicrobial Thiazoles



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Caption: Key structural features influencing the antimicrobial activity of 2,4-disubstituted thiazoles.

Enzyme Inhibitory Activity

Thiazole derivatives have been identified as potent inhibitors of various enzymes, including kinases, cholinesterases, and carbonic anhydrases.

Data Presentation: Enzyme Inhibitory Activity of Thiazole Analogs

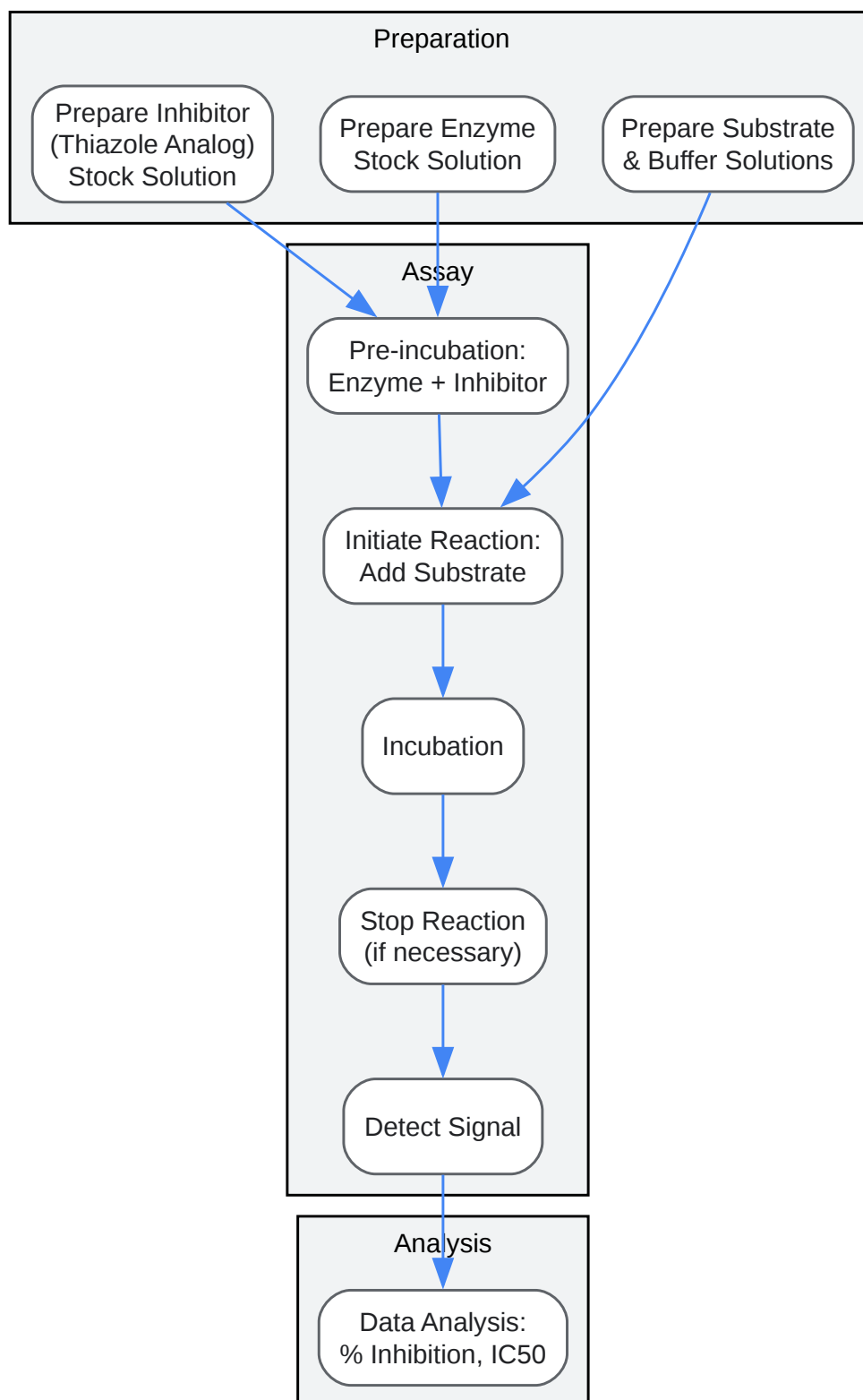
Compound ID	Target Enzyme	R1 (at C2)	R2 (at C4)	IC50 (μM)	Reference
2i	Acetylcholine sterase (AChE)	Hydrazone derivative	4- (trifluorometh yl)phenyl	0.028 ± 0.001	[8] [9]
2g	Acetylcholine sterase (AChE)	Hydrazone derivative	4- (trifluorometh yl)phenyl	0.031 ± 0.001	[8] [9]
2e	Acetylcholine sterase (AChE)	Hydrazone derivative	4- (trifluorometh yl)phenyl	0.040 ± 0.001	[8] [9]
2b	Acetylcholine sterase (AChE)	Hydrazone derivative	4- (trifluorometh yl)phenyl	0.056 ± 0.002	[8] [9]
2a	Acetylcholine sterase (AChE)	Hydrazone derivative	4- (trifluorometh yl)phenyl	0.063 ± 0.003	[8] [9]
Donepezil (Ref.)	Acetylcholine sterase (AChE)	-	-	0.021 ± 0.001	[8]
2a-2m	Carbonic Anhydrase I (hCA I)	Varies	Varies	39.38–198.04	[10]
2a-2m	Carbonic Anhydrase II (hCA II)	Varies	Varies	39.16–86.64	[10]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general workflow for an in vitro enzyme inhibition assay.[\[11\]](#)

- **Reagent Preparation:** Prepare stock solutions of the enzyme, substrate, and thiazole inhibitor in a suitable buffer.
- **Assay Setup:** In a 96-well plate, add the buffer, enzyme, and varying concentrations of the thiazole inhibitor. Include controls with no inhibitor (100% activity) and no enzyme (background).
- **Pre-incubation:** Pre-incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate to all wells.
- **Incubation:** Incubate the plate for a defined period at the optimal temperature.
- **Signal Detection:** Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader. The signal is proportional to the enzyme activity.
- **Data Analysis:** Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.

Visualization: Enzyme Inhibition Assay Workflow



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Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.[11]

Conclusion

The 2,4-disubstituted thiazole scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies indicate that the nature and position of substituents at the C2 and C4 positions are critical determinants of biological activity. For instance, in anticancer studies, specific substitutions on the phenyl ring attached to a hydrazinyl moiety at C2 significantly impact cytotoxicity.[3] In the context of antimicrobial activity, the presence of a 4-bromophenyl group at C4 has been shown to be favorable.[1] Furthermore, for enzyme inhibition, complex hydrazone derivatives at C2 coupled with a substituted phenyl ring at C4 can lead to potent and selective inhibitors.[8][9] While a comprehensive SAR for **2,4-dibromothiazole** itself is not yet established, the insights gained from related analogs provide a strong foundation for the rational design of new and more effective thiazole-based drugs. Further research focusing on systematic modifications of the **2,4-dibromothiazole** core is warranted to fully explore its therapeutic potential.

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